![molecular formula C8H11BrN2O2 B1457307 methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate CAS No. 1183663-73-1](/img/structure/B1457307.png)
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate
Overview
Description
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a chemical compound with the CAS number 1183663-73-1 . It has a molecular weight of 247.09 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate . The InChI code is 1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate is a liquid at room temperature . It has a molecular weight of 247.09 .Scientific Research Applications
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a wide range of chemical and biological properties . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially be used in the synthesis of imidazole containing compounds.
Anti-Tubercular Activity
Compounds synthesized from methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially have anti-tubercular activity . For instance, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis strain .
Synthesis of Bipyrazolyl Derivatives
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could be used as a precursor for the synthesis of several bipyrazolyl derivatives . These derivatives could potentially have various applications in medicinal chemistry.
Antibacterial Activity
Compounds synthesized from methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially have antibacterial activity . They were tested for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) .
Antifungal Activity
Compounds synthesized from methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially have antifungal activity . They were tested for their in vitro antifungal activity against Aspergilus flavus and Aspergillus niger .
Synthesis of 1,4’-Bipyrazoles
Methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate could potentially be used as a starting material in the synthesis of 1,4’-bipyrazoles . These compounds could have various applications in pharmaceutical and biological research.
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 3-(4-bromopyrazol-1-yl)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-6(3-8(12)13-2)11-5-7(9)4-10-11/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDATDCAPHMJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)N1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-bromo-1H-pyrazol-1-yl)butanoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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